For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tetrazine-Ph-Acid for Bioorthogonal Chemistry
Introduction
In the rapidly evolving fields of chemical biology and drug development, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable technique.[1] At the forefront of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is noted for its exceptionally fast kinetics and high specificity.[2][3]
This guide focuses on a key reagent in this field: Tetrazine-Ph-acid (also referred to as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid). This molecule contains the highly reactive tetrazine ring essential for the IEDDA reaction and a carboxylic acid functional group, which allows for its straightforward conjugation to a wide variety of biomolecules, including proteins, antibodies, and peptides, through stable amide bond formation.[2][] Its utility is particularly prominent in the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and advanced in vivo imaging applications.[2][6][7] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
Core Properties and Characteristics
Tetrazine-Ph-acid is a solid, typically red, crystalline compound. The defining features of the molecule are the phenyl group, which provides a degree of stability to the tetrazine ring, and the terminal carboxylic acid, which serves as a versatile chemical handle for conjugation.[]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Tetrazine-Ph-acid and its performance in the IEDDA reaction. These parameters are crucial for designing and optimizing bioconjugation experiments.
| Property | Value | Notes |
| Chemical Formula | C10H8N4O2 | [8][9] |
| Molecular Weight | 216.2 g/mol | [8] |
| Purity | >95% - 98% (typically by HPLC) | [8][9] |
| Appearance | Red solid/crystalline powder | [8][9] |
| Solubility | Soluble in DMSO, DMF, THF, MeOH | [9][10] |
| Storage Conditions | -20°C, desiccated for long-term stability | [7][9][10] |
| Second-Order Rate Constant (k₂) with TCO | Up to ~30,000 M⁻¹s⁻¹ | This rapid kinetic profile allows for efficient labeling within minutes at low micromolar concentrations. The rate is among the fastest reported for bioorthogonal reactions.[9][11][12] |
| Optimal Reaction pH | 6.0 - 9.0 | The ligation is robust and efficient across a broad range of physiological pH values.[11][13][14] |
Key Applications in Research and Drug Development
The unique combination of rapid, specific reactivity and a versatile conjugation handle makes Tetrazine-Ph-acid a powerful tool for several advanced applications.
-
Antibody-Drug Conjugates (ADCs): Tetrazine-Ph-acid can be conjugated to an antibody after activation of its carboxyl group. The resulting tetrazine-functionalized antibody can then be precisely linked to a TCO-modified cytotoxic drug payload. This "pre-targeting" approach separates the tumor targeting and drug delivery steps, potentially improving the therapeutic window.[2][6]
-
PROTAC Synthesis: It serves as a linker component in the synthesis of PROTACs.[6][7] The tetrazine moiety allows for the efficient click-ligation of the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase to induce protein degradation.[7]
-
Pretargeted Live-Cell and In Vivo Imaging: In pretargeting strategies, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent (e.g., a fluorophore or radiolabel) is administered, which quickly "clicks" to the pre-localized TCO-antibody, significantly enhancing the target-to-background signal ratio.[2][3][15]
-
Protein Labeling and Modification: The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins, enabling site-specific or stochastic labeling for a variety of downstream applications, including fluorescence microscopy and functional studies.[11][16][17][18]
Reaction Mechanisms and Experimental Workflows
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of Tetrazine-Ph-acid's utility is the IEDDA cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile like trans-cyclooctene (TCO). This reaction is irreversible and forms a stable dihydropyrazine (B8608421) product, releasing nitrogen gas (N₂) as the sole byproduct.[1]
General Workflow for Antibody-Drug Conjugate (ADC) Formation
This diagram illustrates a typical workflow for constructing an ADC using Tetrazine-Ph-acid in a pretargeting context. The process involves functionalizing the antibody and the drug separately before the final bioorthogonal ligation.
Detailed Experimental Protocols
Protocol: Labeling a Protein with Tetrazine-Ph-Acid via Amine Coupling
This protocol details the covalent attachment of Tetrazine-Ph-acid to primary amines (e.g., surface-exposed lysine residues) on a target protein.
Materials and Reagents:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)
-
Tetrazine-Ph-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Tetrazine-Ph-acid in anhydrous DMF or DMSO.[11]
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.[11]
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in ultrapure water.[11]
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (buffers containing Tris or glycine (B1666218) will interfere with the reaction).[10]
-
-
Activation of Tetrazine-Ph-acid:
-
In a microcentrifuge tube, combine a 20- to 50-fold molar excess of Tetrazine-Ph-acid (relative to the protein) with an equimolar amount of both EDC and NHS/Sulfo-NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step creates an amine-reactive NHS ester in situ.
-
-
Conjugation to Protein:
-
Add the activated tetrazine solution directly to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11] The optimal molar ratio of tetrazine to protein should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).
-
-
Purification of Tetrazine-Labeled Protein:
-
Remove the excess, unreacted Tetrazine-Ph-acid and crosslinking reagents using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10][11]
-
Collect the protein-containing fractions. The concentration can be determined via a BCA assay or by measuring absorbance at 280 nm. The incorporation of the tetrazine can be confirmed by measuring its characteristic absorbance (around 520-540 nm).[14]
-
Protocol: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the "click" reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule (e.g., a fluorophore, small molecule drug, or peptide).
Procedure:
-
Prepare Solutions:
-
Dissolve the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]
-
Prepare a stock solution of the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.[10][11]
-
Incubate the reaction for 30-60 minutes at room temperature.[10][11] The reaction is typically very fast and often complete within this timeframe.[11] For live-cell labeling, incubation can occur directly in the cell culture medium.
-
-
Purification (Optional):
-
If necessary, remove any unreacted TCO-modified molecule using a desalting column or dialysis, especially if the small molecule could interfere with downstream assays.[10]
-
Conclusion
Tetrazine-Ph-acid is a cornerstone reagent in the field of bioorthogonal chemistry. Its combination of high stability, rapid and specific reactivity with TCO partners, and a versatile carboxylic acid handle makes it an invaluable tool for researchers in basic science and translational medicine.[2][] The ability to efficiently construct complex biomolecular conjugates under physiological conditions enables sophisticated applications in drug delivery, diagnostics, and cellular imaging, driving innovation and discovery.[2][] Careful consideration of the quantitative parameters and adherence to optimized protocols, as outlined in this guide, will ensure its successful implementation in a wide range of experimental contexts.
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrazine-Ph-acid | CymitQuimica [cymitquimica.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 17. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
